molecular formula C17H23NO3S B2417102 tetrahydro-2H-pyran-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate CAS No. 1797738-03-4

tetrahydro-2H-pyran-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate

Cat. No. B2417102
CAS RN: 1797738-03-4
M. Wt: 321.44
InChI Key: QZAFSDQPLCFQOP-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-yl is a component of the compound you mentioned. It is derived from tetrahydropyran, an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is commonly used as a protecting group for alcohols in organic synthesis .


Synthesis Analysis

Tetrahydropyranyl ethers, which include tetrahydro-2H-pyran-4-yl, are derived from the reaction of alcohols and 3,4-dihydropyran . The alcohol can later be restored by acid-catalyzed hydrolysis .


Molecular Structure Analysis

The molecular structure of tetrahydro-2H-pyran-4-yl involves a six-membered ring containing five carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Tetrahydropyranyl ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .

Scientific Research Applications

Catalytic Applications

One study demonstrates the use of phenylboronic acid as an efficient catalyst for the synthesis of tetrahydrobenzo[b]pyrans, showcasing an environmentally friendly method with operational simplicity and high yields (Sara Nemouchi et al., 2012). This highlights the compound's role in catalysis and green chemistry.

Material Science and Polymer Chemistry

Another research area focuses on the development of responsive materials, such as dual pH- and ultrasound-responsive nanoparticles. These materials, incorporating tetrahydro-2H-pyran derivatives, exhibit pH-triggered surface charge conversion and are explored for their potential in drug delivery systems (Turgay Yildirim et al., 2017). The study exemplifies the application of tetrahydro-2H-pyran derivatives in creating advanced materials for biomedical applications.

Synthetic Methodologies and Organic Chemistry

In the realm of organic synthesis, the development of new reactions for the formation of carbon-sulfur bonds using modified Migita reaction conditions showcases the synthesis of complex molecules, including tetrahydro-2H-pyran derivatives (T. Norris et al., 2008). This work demonstrates the compound's significance in facilitating the synthesis of pharmaceutical intermediates and other organic molecules.

Environmental Friendly Synthesis

The use of high-valent tin(IV) porphyrin as a catalyst for tetrahydropyranylation of alcohols and phenols under mild conditions represents another facet of research, focusing on efficient and reusable catalyst systems (M. Moghadam et al., 2010). Such studies contribute to the development of more sustainable chemical processes.

properties

IUPAC Name

oxan-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c19-17(21-15-7-11-20-12-8-15)18-9-6-16(22-13-10-18)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAFSDQPLCFQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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